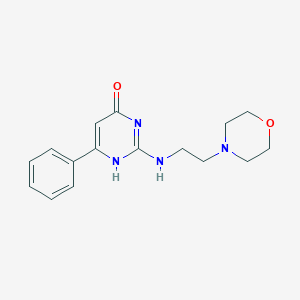
6-phenyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “6-phenyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-4-one” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “6-phenyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-4-one” involves specific reaction conditions and reagents. The detailed synthetic route typically includes steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often involving catalysts to enhance the reaction rate.
Purification: The product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves:
Batch or Continuous Processing: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “6-phenyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents under specific conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate certain reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Applications De Recherche Scientifique
Compound “6-phenyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-4-one” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of compound “6-phenyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It binds to specific receptors on the cell surface or within the cell.
Modulating Pathways: The compound influences various biochemical pathways, leading to its observed effects.
Enzyme Inhibition or Activation: It may inhibit or activate certain enzymes, altering cellular functions.
Comparaison Avec Des Composés Similaires
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a similar molecular weight and chemical properties.
Compound C: Exhibits similar biological activities but with different potency.
Uniqueness: Compound “6-phenyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-4-one” is unique due to its specific chemical structure, which imparts distinct properties and activities
Propriétés
IUPAC Name |
6-phenyl-2-(pyridin-3-ylmethylamino)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-15-9-14(13-6-2-1-3-7-13)19-16(20-15)18-11-12-5-4-8-17-10-12/h1-10H,11H2,(H2,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWLDKDUJTUQLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C(N2)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S)-1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-2-phenylethanamine;hydron;chloride](/img/structure/B7836766.png)
![(1S)-1-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-2-phenylethanamine;hydrochloride](/img/structure/B7836775.png)
![3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]propanoic acid](/img/structure/B7836785.png)
![N-{3-[3-(4-chlorophenyl)-3-oxopropanoyl]-4-hydroxyphenyl}acetamide](/img/structure/B7836792.png)
![2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl 2-methylprop-2-enoate](/img/structure/B7836806.png)
![8-[(butylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B7836808.png)
![3-(4-fluorophenyl)-7-hydroxy-8-{[(3-methoxypropyl)amino]methyl}-4H-chromen-4-one](/img/structure/B7836811.png)

![2-Hydroxy-4-[(6-iodoquinazolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7836826.png)



![2-[[2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7836853.png)

